N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a methyl group, which is further connected to an imidazole ring through a carboxamide linkage. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzyl chloride and an appropriate nucleophile.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage by reacting the imidazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the development of antifungal, antibacterial, and anticancer agents.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its imidazole ring.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Industry: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide
- N-[(4-fluorophenyl)methyl]-1H-triazole-1-carboxamide
- N-[(4-fluorophenyl)methyl]-1H-benzimidazole-1-carboxamide
Uniqueness
N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide is unique due to its specific combination of a fluorophenyl group and an imidazole ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s metabolic stability and binding affinity, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]imidazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-10-3-1-9(2-4-10)7-14-11(16)15-6-5-13-8-15/h1-6,8H,7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDDIEXLQYSGJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)N2C=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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